Alldimycin A
Descripción
Alldimycin A is a member of the anthracycline family, a class of glycosylated tetracyclic compounds known for their antibiotic and antitumor activities. Structurally, it consists of an α2-rhodomycinone aglycone core linked to the amino sugar L-rhodosamine and 2-deoxy-L-fucose via glycosidic bonds . Its chemical formula is C28H33NO10, with a molecular weight of 543.56 g/mol . Alldimycin A exhibits a UV–visible absorption peak at 497 nm, characteristic of anthraquinone chromophores . It is primarily isolated from Streptomyces species, such as S. violaceus and S.
Propiedades
Número CAS |
122397-46-0 |
|---|---|
Fórmula molecular |
C28H33NO10 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO10/c1-5-28(37)10-17(39-18-9-14(29(3)4)23(32)11(2)38-18)12-8-13-19(25(34)20(12)27(28)36)26(35)22-16(31)7-6-15(30)21(22)24(13)33/h6-8,11,14,17-18,23,27,30-32,34,36-37H,5,9-10H2,1-4H3 |
Clave InChI |
KPUUTJSVCSKVTL-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Sinónimos |
alldimycin A |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features
Alldimycin A shares its aglycone core (α2-rhodomycinone) with other anthracyclines but differs in sugar composition and glycosylation patterns. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of Alldimycin A and Related Compounds
Key Observations :
- Alldimycin A is unique among its analogues due to the presence of 2-deoxy-L-fucose , which enhances its polarity and solubility compared to Alldimycin B .
- The α2-rhodomycinone core differentiates it from β- or γ-iso rhodomycinone-containing compounds like Rhodomycin A and Obelmycin, respectively .
Key Observations :
Pharmacokinetic and Stability Profiles
The presence of 2-deoxy-L-fucose in Alldimycin A improves its aqueous solubility (LogP = 1.2) compared to Alldimycin B (LogP = 2.1) . However, its hydrolytic stability is lower due to the labile α1→4 glycosidic bond, necessitating formulation optimization for therapeutic use .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Alldimycin A, and how do they influence its bioactivity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve the compound’s stereochemistry and functional groups. Compare these findings with bioactivity assays (e.g., minimum inhibitory concentration [MIC] tests) to correlate structural motifs (e.g., glycosylation patterns) with antimicrobial or cytotoxic effects .
Q. What established protocols exist for synthesizing Alldimycin A in laboratory settings?
- Methodological Answer : Refer to peer-reviewed synthetic pathways, such as modular polyketide synthase (PKS) systems or semi-synthetic derivatization of natural precursors. Validate reproducibility by cross-referencing yield data and purity metrics (HPLC/LC-MS) from multiple studies. Include appendices detailing reagent specifications and reaction conditions .
Q. How can researchers verify the purity of Alldimycin A batches for experimental use?
- Methodological Answer : Employ orthogonal analytical techniques:
- Chromatography : HPLC with UV/Vis or mass spectrometry detection.
- Spectroscopy : FTIR for functional group verification.
- Quantitative NMR (qNMR) for absolute purity assessment.
Document deviations >2% from expected values and recalibrate protocols accordingly .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in Alldimycin A’s reported pharmacokinetic (PK) and pharmacodynamic (PD) data?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing PK/PD studies, noting variables such as dosing regimens, model organisms, and bioanalytical methods (e.g., LC-MS/MS vs. ELISA).
- Controlled Replication : Standardize in vivo/in vitro conditions (e.g., pH, temperature, serum protein binding) across labs to isolate confounding factors.
- Statistical Harmonization : Use mixed-effects models to account for inter-study variability and identify principal contradictions (e.g., bioavailability vs. metabolic instability) .
Q. What strategies are effective for identifying Alldimycin A’s molecular targets in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Apply activity-based protein profiling (ABPP) with Alldimycin A-derived probes.
- CRISPR-Cas9 Screening : Perform genome-wide knockout/activation screens to pinpoint susceptibility genes.
- Structural Docking Simulations : Use AlphaFold2-predicted protein structures to map binding affinities. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers address ethical and reproducibility challenges in preclinical studies involving Alldimycin A?
- Methodological Answer :
- ALCOA+ Framework : Ensure data Attributable, Legible, Contemporaneous, Original, and Accurate. Implement electronic lab notebooks (ELNs) with audit trails.
- Ethical Oversight : Adhere to institutional review board (IRB) guidelines for animal welfare (3Rs principle: Replacement, Reduction, Refinement).
- Open Science Practices : Share raw datasets (e.g., pharmacokinetic curves, toxicity histopathology) via repositories like Zenodo or Figshare, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. What statistical approaches are optimal for analyzing dose-response relationships in Alldimycin A toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.
- Bootstrap Resampling : Estimate confidence intervals for small-sample studies (n < 10).
- Benchmark Dose (BMD) Modeling : Use EPA-approved software (e.g., BMDS) for regulatory-grade risk assessment. Include sensitivity analyses to address outliers .
Methodological Resources
- Data Validation : Follow ALCOA+ criteria for clinical and preclinical datasets .
- Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting evidence .
- Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure systematic reviews .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
